Cas no 26264-07-3 (9,10-Anthracenedione,chloro-)

9,10-Anthracenedione,chloro- structure
9,10-Anthracenedione,chloro- structure
Product Name:9,10-Anthracenedione,chloro-
CAS No:26264-07-3
MF:C14H7ClO2
MW:242.6571829319
CID:258350
PubChem ID:6709
Update Time:2025-04-19

9,10-Anthracenedione,chloro- Chemical and Physical Properties

Names and Identifiers

    • 9,10-Anthracenedione,chloro-
    • 1-chloroanthracene-9,10-dione
    • Anthraquinone,chloro- (6CI,8CI)
    • Chloroanthraquinone
    • CS-W010272
    • NSC5138
    • 96S5SQV15V
    • AC-10631
    • InChI=1/C14H7ClO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7
    • AI3-38116
    • AKOS003632854
    • AS-59737
    • F87551
    • 9,10-Anthracenedione, chloro-
    • 1-Chloroanthra-9,10-quinone
    • NSC-5138
    • 1-chloro-anthracene-9,10-dione
    • 1-chloranylanthracene-9,10-dione
    • 1-CHLOROANTHRAQUINONE
    • MFCD00001189
    • 82-44-0
    • SY017615
    • NSC30428
    • alpha-Monochloroanthraquinone
    • NCGC00357175-01
    • Chloro-9,10-anthracenedione
    • alpha-Chloroanthraquinone
    • 1-Chloranthrachinon (czech).alpha.-chloroanthraquinone
    • 1-Chloranthrachinon [Czech]
    • 1-chloro-anthraquinone
    • 4-07-00-02559 (Beilstein Handbook Reference)
    • DTXCID4031144
    • NS00038200
    • Tox21_303937
    • NSC-30428
    • AE-641/00185034
    • W-104176
    • CAS-82-44-0
    • DTXSID7052571
    • Anthraquinone, 1-chloro-
    • .alpha.-Monochloroanthraquinone
    • .alpha.-Chloroanthraquinone
    • CHEMBL3560876
    • Q27271927
    • 1-Chloro-9,10-anthraquinone
    • 1-chloro-9,10-dihydroanthracene-9,10-dione
    • 1-Chloranthrachinon
    • 1-Chloroanthraquinone, 98%
    • 1-chloro-9,10-Anthracenedione
    • 26264-07-3
    • 9, 1-chloro-
    • BRN 1912752
    • 1-Chloroanthra-9,10-quinone #
    • AMY31054
    • UNII-96S5SQV15V
    • A840334
    • .ALPHA.-CHLOROANTHRAQUINONE [HSDB]
    • 1-Chloro anthraquinone
    • 9,10-Anthracenedione, 1-chloro-
    • EINECS 201-421-4
    • WLN: L C666 BV IVJ DG
    • SCHEMBL36815
    • FT-0607644
    • 3-BROMO-4-TRIMETHYLSILANYL-1H-PYRAZOLE
    • NSC 30428
    • HSDB 2565
    • Inchi: 1S/C14H7ClO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H
    • InChI Key: BOCJQSFSGAZAPQ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2C(C3C=CC=CC=3C(C=21)=O)=O

Computed Properties

  • Exact Mass: 242.0134572g/mol
  • Monoisotopic Mass: 242.0134572g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 34.1Ų
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